Cas no 157872-91-8 (Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester)

Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 化学的及び物理的性質
名前と識別子
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- Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester
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- インチ: 1S/C12H20O4/c1-7(2)10(13)6-9(12(15)16-5)11(14)8(3)4/h7-9H,6H2,1-5H3
- InChIKey: LSKRITZDKNZCHJ-UHFFFAOYSA-N
- ほほえんだ: C(OC)(=O)C(C(=O)C(C)C)CC(=O)C(C)C
Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-761814-2.5g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 2.5g |
$1509.0 | 2025-02-24 | |
Enamine | EN300-761814-1.0g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 1.0g |
$770.0 | 2025-02-24 | |
Enamine | EN300-761814-10.0g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 10.0g |
$3315.0 | 2025-02-24 | |
Enamine | EN300-761814-0.25g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.25g |
$383.0 | 2025-02-24 | |
Enamine | EN300-761814-0.5g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.5g |
$601.0 | 2025-02-24 | |
Enamine | EN300-761814-0.05g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.05g |
$179.0 | 2025-02-24 | |
Enamine | EN300-761814-5.0g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 5.0g |
$2235.0 | 2025-02-24 | |
Enamine | EN300-761814-0.1g |
methyl 5-methyl-2-(2-methylpropanoyl)-4-oxohexanoate |
157872-91-8 | 95.0% | 0.1g |
$268.0 | 2025-02-24 |
Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl esterに関する追加情報
Comprehensive Analysis of Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester (CAS No. 157872-91-8)
Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester (CAS No. 157872-91-8) is a specialized organic compound with a unique molecular structure. This ester derivative of hexanoic acid features a 5-methyl group and a 4-oxo functionality, making it a subject of interest in fragrance, flavor, and pharmaceutical research. Its methyl ester group enhances its volatility, a property highly valued in perfumery applications.
In recent years, the demand for sustainable fragrance ingredients has surged, aligning with the global push for green chemistry. Researchers are exploring compounds like Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester as potential bio-based alternatives to synthetic additives. Its structural complexity allows for nuanced scent profiles, addressing the growing consumer preference for natural-inspired aromas in cosmetics and household products.
The compound's CAS No. 157872-91-8 is frequently searched in chemical databases, reflecting its relevance in R&D workflows. Analytical techniques such as GC-MS and NMR spectroscopy are commonly employed to verify its purity, especially when used in high-value formulations. Industry professionals often inquire about its synthesis pathways and stability under thermal conditions, critical factors for quality control.
From a molecular perspective, the 2-(2-methyl-1-oxopropyl) moiety contributes to the compound's ketone-like reactivity, enabling potential derivatization for custom applications. This characteristic has sparked interest in drug discovery circles, where modified esters serve as intermediates for bioactive molecules. However, current literature primarily documents its use in non-therapeutic contexts due to regulatory considerations.
Environmental persistence studies of Hexanoic acid derivatives indicate moderate biodegradability, a hot topic in eco-conscious formulation discussions. Manufacturers are increasingly required to provide environmental impact data for such compounds, driving innovation in analytical methodologies. The methyl ester group's hydrolysis behavior under various pH conditions remains an active area of investigation.
In industrial settings, this compound's low aquatic toxicity (as per preliminary screenings) positions it favorably against traditional phthalate-based plasticizers. The cosmetics industry particularly values its volatility profile, which allows for controlled fragrance release in products like long-lasting perfumes and microencapsulated air fresheners.
Emerging research explores its potential as a flavor enhancer in plant-based meat alternatives, capitalizing on its ketonic notes. Food scientists are examining its threshold detection levels and synergistic effects with other carbonyl compounds. Such applications align with the clean-label movement, though regulatory approval for food use requires extensive safety assessments.
The compound's chromatographic behavior makes it a useful analytical standard for method development in quality control laboratories. Its distinct retention time in reverse-phase HPLC systems serves as a reference point for analyzing complex ester mixtures. This utility explains frequent searches for its spectral data and chromatographic conditions in scientific literature.
With growing interest in circular chemistry, researchers are investigating recovery methods for Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester from industrial waste streams. Its moderate polarity allows for efficient extraction using green solvents, a technique gaining traction in waste valorization initiatives. Such approaches could improve the sustainability metrics of fragrance manufacturing.
From a regulatory standpoint, the compound's REACH compliance status and GHS classification are common queries among supply chain managers. While not classified as hazardous under current regulations, proper handling protocols are recommended due to its potential irritant properties at high concentrations. Safety data sheets typically recommend ventilated storage conditions.
The patent landscape reveals increasing claims involving this compound in delivery system technologies, particularly for time-release applications. Its ester linkage stability under various conditions makes it attractive for controlled-release formulations. This technological angle responds to market demands for performance-enhanced consumer products with extended efficacy.
In academic circles, the compound serves as a model substrate for studying enzyme-catalyzed esterification processes. Biotechnologists are exploring its production via microbial fermentation routes, which could significantly reduce the carbon footprint compared to traditional chemical synthesis. Such biocatalytic approaches represent the future of specialty chemical manufacturing.
Market analysts note steady growth in demand for complex esters like Hexanoic acid, 5-methyl-2-(2-methyl-1-oxopropyl)-4-oxo-, methyl ester, driven by the premium personal care sector. Its olfactory properties bridge the gap between woody and fruity fragrance families, offering perfumers versatile blending options. This versatility explains its inclusion in several patented fragrance compositions.
Looking ahead, advancements in computational chemistry are enabling more precise predictions of this compound's physicochemical properties. Researchers utilize molecular modeling to explore its intermolecular interactions, particularly in multicomponent systems. These digital tools accelerate formulation development while reducing laboratory resource consumption.
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